Computed LogP Distinguishes Ethyl-Substituted Analog from Methyl and Cyclopentyl Comparators
The calculated LogP of 4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is 3.38, positioning it between the lower lipophilicity of the 4-methylpiperazine analog and the higher lipophilicity of the 4-cyclopentylpiperazine analog (XLogP3 = 4.0) [1][2]. This intermediate LogP is often associated with balanced aqueous solubility and membrane permeability, a desirable profile for cellular target engagement [3].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 3.38 (PrenDB prediction) |
| Comparator Or Baseline | 4-(4-Methylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one (LogP not reported, lower by inference); 4-(4-Cyclopentylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one (XLogP3 = 4.0) |
| Quantified Difference | ΔLogP ≈ -0.62 relative to cyclopentyl analog (target compound is less lipophilic); ethyl analog is more lipophilic than methyl analog by an estimated ΔLogP of +0.4–0.6 (class-level estimate based on alkyl chain contribution) |
| Conditions | Computed LogP (PrenDB) vs Experimental XLogP3 (PubChem-derived for cyclopentyl analog). Direct experimental LogP data for the methyl analog are unavailable. |
Why This Matters
LogP directly influences passive membrane permeability and non-specific binding; an intermediate LogP of ~3.4 may offer a superior balance for cellular assays compared to the more lipophilic cyclopentyl analog (LogP 4.0) or less permeable methyl analog.
- [1] PrenDB. Entry for 4-(4-ethylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one. LogP: 3.38. View Source
- [2] Kuujia. 4-(4-Cyclopentylpiperazin-1-yl)-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one. XLogP3: 4.0. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
